molecular formula C21H25N3O3 B2749557 1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 954696-38-9

1-Benzyl-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2749557
CAS RN: 954696-38-9
M. Wt: 367.449
InChI Key: OTUGYMYHDCNZMH-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group consisting of a carbonyl group flanked by two amine groups. The presence of the benzyl and ethoxyphenyl groups could potentially influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the benzyl and ethoxyphenyl groups. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or free radical reactions .


Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, the benzyl and ethoxyphenyl groups could participate in nucleophilic substitution reactions or free radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyl and ethoxyphenyl groups could potentially influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

  • Enzyme Inhibition

    Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including structures similar to the specified compound, has shown that these molecules can act as novel acetylcholinesterase inhibitors. The studies aimed to optimize the spacer length and test compounds with greater conformational flexibility, indicating potential applications in treating diseases like Alzheimer's through enzyme inhibition (Vidaluc et al., 1995).

  • Anticancer Investigations

    Unsymmetrical 1,3-disubstituted ureas have been synthesized and tested for their enzyme inhibition and anticancer activities. This research highlights the potential therapeutic applications of such compounds in oncology, with specific derivatives showing in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).

Structural and Material Applications

  • Electron Transport Layer in Solar Cells: Urea-doped ZnO films have been explored as modified electron transport layers in inverted polymer solar cells. This work demonstrates how such modifications can lead to enhanced exciton dissociation, suppressed charge recombination, and efficient charge extraction efficiency, suggesting a pathway to achieving highly efficient polymer solar cells (Wang et al., 2018).

Miscellaneous Applications

  • Antimicrobial and Structural Characterization: Mannich bases and their transition metal complexes have been synthesized and characterized for their structural properties and antimicrobial activity. These studies contribute to the broader knowledge on the synthesis of new compounds with potential applications in antimicrobial treatments (Rajeswari, Tamilvendan, & Prabhu, 2010).

properties

IUPAC Name

1-benzyl-3-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-27-19-10-8-18(9-11-19)24-15-17(12-20(24)25)14-23-21(26)22-13-16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUGYMYHDCNZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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